

Advanced Characterization of Substituted Pyridine Acrylates via C NMR

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Compound of Interest

Compound Name: *(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate*

CAS No.: 1228670-06-1

Cat. No.: B1463553

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Executive Summary

Substituted pyridine acrylates (e.g., ethyl 3-(3-pyridyl)acrylate) are critical pharmacophores in the synthesis of kinase inhibitors, antihistamines, and integrin antagonists. In drug development, the precise structural validation of these conjugated systems is non-trivial due to the electronic coupling between the electron-deficient pyridine ring and the

-unsaturated carbonyl system.

This guide provides a technical comparison of

C NMR methodologies for analyzing these compounds. Unlike

H NMR, which often suffers from second-order coupling and overlapping aromatic/vinyl signals,

C NMR offers a distinct spectral window for resolving quaternary carbons and defining regioisomerism (2-, 3-, or 4-substituted pyridines). We compare standard broadband decoupling against quantitative inverse-gated decoupling and analyze solvent-dependent chemical shift perturbations.[1]

The Analytical Challenge

The primary difficulty in characterizing pyridine acrylates lies in the spectral congestion of the region (115–155 ppm).

- Isochronous Signals: The vinyl -carbon often overlaps with the pyridine C-5 position.^[1]
- Quaternary Ambiguity: The pyridine C-3 (ipso) and the carbonyl carbon require distinct long-range correlations for assignment.^[1]
- Relaxation Dynamics: Pyridine ring carbons and the carbonyl carbon possess significantly longer spin-lattice relaxation times () than protonated carbons, leading to poor signal integration in standard pulse sequences.^[1]

Comparative Analysis: Methodology & Performance

A. Acquisition Mode: Standard vs. Quantitative (Inverse Gated)

For purity assays and ratio determination (e.g., cis/trans isomers), the choice of decoupling technique is the single largest variable affecting accuracy.

Feature	Standard Broadband Decoupling (COM)	Inverse Gated Decoupling (IGD)	Recommendation
Decoupler State	ON during delay (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	OFF during delay (); ON during .	Use IGD for qNMR.[1]
NOE Effect	Maximum (signals enhanced up to 200%).[1]	Suppressed (NOE buildup avoided).	IGD ensures 1:1 intensity ratios.[1]
Integration	Unreliable (NOE varies by C-type).[1]	Quantitative (proportional to concentration).[1]	IGD is required for GMP release.
Time Cost	Low ().[1]	High ().	Use COM for structure ID only.

“

Technical Insight: In pyridine acrylates, the NOE enhancement on the protonated vinyl carbons is significantly higher than on the quaternary carbonyl or the ipso-pyridine carbon. Using standard decoupling will artificially inflate the vinyl integrals, leading to erroneous purity calculations.

B. Structural Isomers: Electronic Shielding Trends

Distinguishing between regioisomers (e.g., 3-pyridyl vs. 2-pyridyl acrylates) is distinct in

C NMR due to the nitrogen atom's influence.[1]

- 3-Pyridyl Acrylate: The acrylate group is at the meta position.[1] The C-2 and C-6 carbons are strongly deshielded by the adjacent nitrogen (145–155 ppm).[1]
- 2-Pyridyl Acrylate: The acrylate is at the ortho position.[1] The ipso carbon (C-2) shifts significantly downfield, while the shielding patterns of the ring carbons change due to resonance effects not present in the 3-isomer.

Experimental Protocol

This protocol ensures high-resolution data suitable for both structural elucidation and quantitative analysis.[1]

Phase 1: Sample Preparation

- Solvent: DMSO-
is preferred over CDCl₃.
[1]
 - Reasoning: Pyridine derivatives often aggregate in non-polar solvents like chloroform, causing concentration-dependent chemical shift drifts.[1] DMSO disrupts these aggregates.[1]
- Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in reasonable timeframes.[1]

Phase 2: Instrument Parameters (Bruker/Varian Standard)

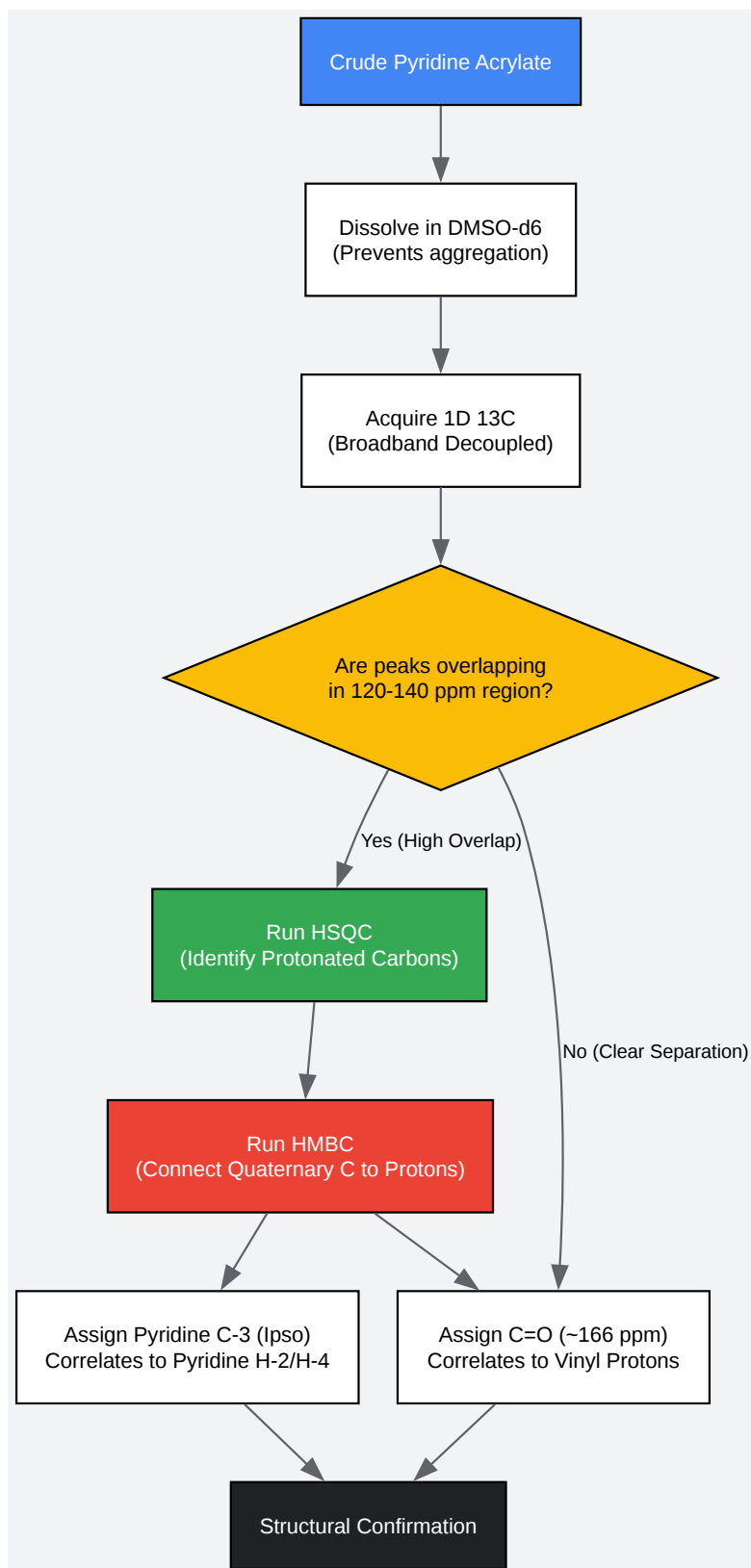
- Pulse Sequence:zgig (Inverse Gated) for quantitation; zgpg30 for structural ID.
- Spectral Width: 240 ppm (covers Carbonyl ~166 ppm and Pyridine C2 ~150 ppm).[1]
- Relaxation Delay (

):

- Qualitative: 2.0 s.^[1]^[2]
- Quantitative: 20–30 s (Essential for full relaxation of the C=O carbon).
- Scans (NS): Minimum 1024 (due to lower sensitivity of C and lack of NOE in IGD mode).

Phase 3: Workflow Visualization

The following diagram outlines the decision logic for assigning the critical quaternary carbons in substituted pyridine acrylates.



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Caption: Logical workflow for resolving spectral overlap in heteroaromatic acrylates using 2D correlation spectroscopy.

Data Interpretation Guide

The following table synthesizes chemical shift data for Ethyl 3-(3-pyridyl)acrylate in DMSO-

. These values serve as the baseline for quality control.

Carbon Position	Type	Chemical Shift (, ppm)	Multiplicity (in Splitting)	Assignment Logic
C=O	Quaternary	165.8 – 166.5	Singlet	Most deshielded; HMBC to Vinyl-H.
C-2 (Py)	CH (Aromatic)	150.0 – 152.0	Doublet	Deshielded by N; Strong HSQC signal.[1]
C-6 (Py)	CH (Aromatic)	148.5 – 150.5	Doublet	Deshielded by N; distinct from C-2. [1]
C-4 (Py)	CH (Aromatic)	134.0 – 136.0	Doublet	Para to N; characteristic "middle" shift.[1]
Vinyl-	CH (Alkene)	138.0 – 142.0	Doublet	Conjugated to ring; downfield of .
C-3 (Py)	Quaternary	129.0 – 131.0	Singlet	Ipso carbon; No HSQC; HMBC to H-2/H-4.[1]
C-5 (Py)	CH (Aromatic)	123.0 – 124.5	Doublet	Shielded position meta to N.
Vinyl-	CH (Alkene)	118.0 – 120.0	Doublet	Conjugated to Carbonyl; shielded.[1]
Ethyl ()		60.0 – 61.0	Triplet	Typical ester methylene.[1]

Ethyl ()	14.0 – 14.5	Quartet	Typical ester methyl.[1]
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Critical Quality Attribute (CQA) Check:

- Solvent Residuals: Ensure DMSO-septet is centered at 39.5 ppm.
- Impurity Flag: A peak at ~125 ppm often indicates unreacted benzaldehyde derivative or decarboxylated byproducts.[1]

References

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Sources

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